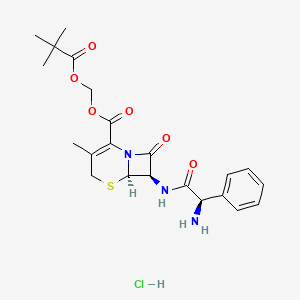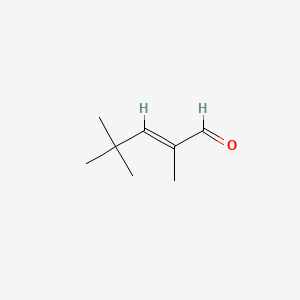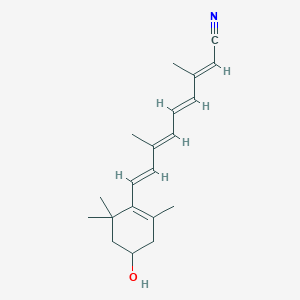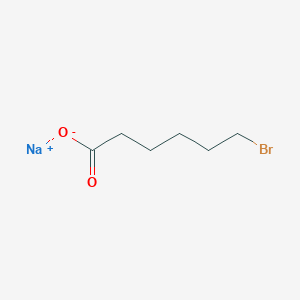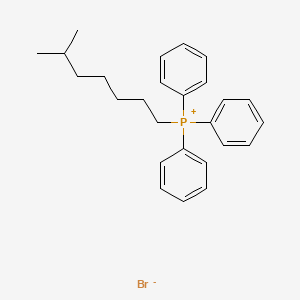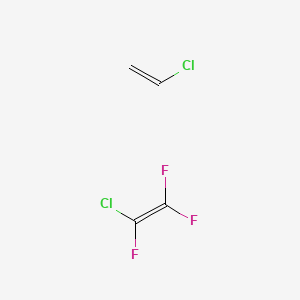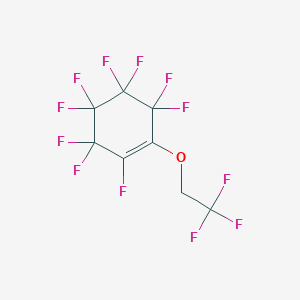
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- is a fluorinated organic compound with the molecular formula C8H2F12O. This compound is characterized by the presence of a cyclohexene ring substituted with a trifluoroethoxy group and multiple fluorine atoms, making it highly fluorinated. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- typically involves the introduction of fluorine atoms and the trifluoroethoxy group onto a cyclohexene backbone. One common method is the reaction of cyclohexene with a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination.
Another approach involves the use of trifluoroethanol as a starting material, which is then reacted with a fluorinated cyclohexene derivative. This reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the trifluoroethoxy group.
Industrial Production Methods
Industrial production of cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine gas and other fluorinating reagents. The final product is purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups replacing the trifluoroethoxy group.
Scientific Research Applications
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its low surface energy and chemical inertness.
Mechanism of Action
The mechanism of action of cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. The fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, affecting their structure and function. The trifluoroethoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A hydrocarbon with a similar cyclohexene ring structure but lacking the fluorine atoms and trifluoroethoxy group.
2-Cyclohexen-1-one: A compound with a cyclohexene ring and a ketone functional group, used as an intermediate in organic synthesis.
1,3,3,4,4,5,5,6,6-Nonafluoro-2-(2,2,2-trifluoroethoxy)cyclohexene: A closely related compound with a similar structure but different fluorination pattern.
Uniqueness
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- is unique due to its high degree of fluorination and the presence of the trifluoroethoxy group. This combination imparts exceptional chemical stability, low surface energy, and unique reactivity compared to other similar compounds. Its unique properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
2356-01-6 |
|---|---|
Molecular Formula |
C8H2F12O |
Molecular Weight |
342.08 g/mol |
IUPAC Name |
1,3,3,4,4,5,5,6,6-nonafluoro-2-(2,2,2-trifluoroethoxy)cyclohexene |
InChI |
InChI=1S/C8H2F12O/c9-2-3(21-1-4(10,11)12)6(15,16)8(19,20)7(17,18)5(2,13)14/h1H2 |
InChI Key |
YKHXNYZQQZHKRX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)

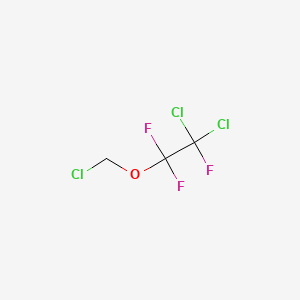
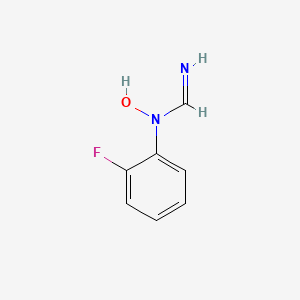
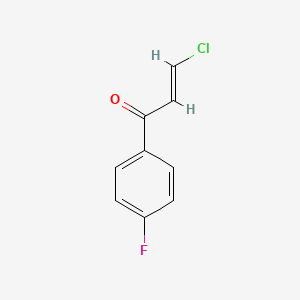
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
